2-(4-Fluorophenyl)-2-methylpropan-1-amine

Catalog No.
S3232747
CAS No.
40377-35-3
M.F
C10H14FN
M. Wt
167.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-2-methylpropan-1-amine

CAS Number

40377-35-3

Product Name

2-(4-Fluorophenyl)-2-methylpropan-1-amine

IUPAC Name

2-(4-fluorophenyl)-2-methylpropan-1-amine

Molecular Formula

C10H14FN

Molecular Weight

167.227

InChI

InChI=1S/C10H14FN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3

InChI Key

DHGRRSSFDBJARB-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC=C(C=C1)F

solubility

not available

2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a highly specialized fluorinated primary amine characterized by a sterically demanding gem-dimethyl group at the benzylic (beta) position. In medicinal chemistry and advanced materials synthesis, this structural motif is deliberately selected to impart dual metabolic resistance—blocking both para-aromatic hydroxylation and benzylic oxidation. Furthermore, the beta-gem-dimethyl substitution induces a strong Thorpe-Ingold effect, conformationally restricting the ethylamine side chain. For procurement professionals and synthetic chemists, this compound represents a premium building block when standard phenethylamines fail due to poor in vivo half-life, excessive conformational flexibility, or low lipophilicity [1].

Substituting 2-(4-Fluorophenyl)-2-methylpropan-1-amine with simpler analogs like 2-(4-fluorophenyl)ethan-1-amine or unfluorinated beta,beta-dimethylphenethylamine fundamentally compromises the target molecule's performance. Removing the gem-dimethyl group reintroduces benzylic hydrogens, creating a major metabolic soft spot that drastically increases intrinsic clearance (Cl_int) in pharmacokinetic models. Conversely, omitting the para-fluoro substituent leaves the aromatic ring vulnerable to CYP450-mediated para-hydroxylation. In synthetic workflows, substituting with an unbranched amine also eliminates the Thorpe-Ingold effect, significantly reducing the kinetic rate and yield of subsequent cyclization reactions used to form complex heterocycles. Therefore, generic substitution leads to higher downstream failure rates in both efficacy and manufacturability [1].

Abolition of Benzylic Oxidation via Steric Blocking

The incorporation of a gem-dimethyl group at the beta-carbon completely removes benzylic hydrogen atoms, a primary site for oxidative metabolism. Compared to the unbranched 2-(4-fluorophenyl)ethan-1-amine, which undergoes rapid benzylic hydroxylation in human liver microsomes (HLM), 2-(4-fluorophenyl)-2-methylpropan-1-amine exhibits a 100% reduction in this specific metabolic pathway. This structural modification forces metabolic enzymes to attempt less favorable oxidations, thereby extending the half-life of downstream active pharmaceutical ingredients (APIs) [1].

Evidence DimensionBenzylic C-H bond availability and oxidation susceptibility
Target Compound Data0 benzylic hydrogens; benzylic oxidation completely blocked
Comparator Or Baseline2-(4-fluorophenyl)ethan-1-amine (2 benzylic hydrogens; highly susceptible)
Quantified Difference100% elimination of benzylic metabolic liability
ConditionsIn vitro human liver microsome (HLM) clearance models

Procuring the beta-gem-dimethyl analog is essential for drug discovery programs requiring extended pharmacokinetic half-lives and reduced intrinsic clearance.

Prevention of Aromatic Para-Hydroxylation

The para-fluoro substitution on the phenyl ring provides a robust defense against aromatic oxidation. The C-F bond possesses a bond dissociation energy of approximately 115 kcal/mol, significantly higher than the ~105 kcal/mol of a typical C-H bond. When compared to the unfluorinated baseline (2-methyl-2-phenylpropan-1-amine), the presence of the fluorine atom reduces para-hydroxylation by over 90%. This precise halogenation not only blocks metabolism but also modulates the pKa of the adjacent amine, enhancing overall lipophilic efficiency (LipE) [1].

Evidence DimensionAromatic para-position oxidation rate
Target Compound DataPara-fluoro substituted (C-F BDE ~115 kcal/mol)
Comparator Or Baseline2-methyl-2-phenylpropan-1-amine (C-H BDE ~105 kcal/mol)
Quantified Difference>90% reduction in para-hydroxylation events
ConditionsCYP450-mediated aromatic oxidation assays

Buyers should prioritize the para-fluorinated form to avoid the rapid degradation and potential toxicity associated with phenolic metabolites in unfluorinated analogs.

Kinetic Acceleration in Cyclization Reactions (Thorpe-Ingold Effect)

In synthetic workflows requiring the formation of tetrahydroisoquinolines or related cyclic structures, the beta-gem-dimethyl group provides a massive kinetic advantage. By restricting the conformational freedom of the amine side chain, the target compound is pre-organized into a reactive geometry. Compared to unbranched primary amines, this Thorpe-Ingold effect can accelerate intramolecular cyclization rates by 2 to 3 orders of magnitude (100x to 1000x), significantly improving isolated yields and reducing the need for harsh reaction conditions or prolonged heating [1].

Evidence DimensionRelative rate of intramolecular cyclization
Target Compound DataGem-dimethyl substituted (conformationally restricted)
Comparator Or Baseline2-(4-fluorophenyl)ethan-1-amine (conformationally flexible)
Quantified Difference100x to 1000x acceleration in cyclization kinetics
ConditionsStandard Pictet-Spengler or Bischler-Napieralski reaction conditions

For scale-up manufacturing of complex heterocycles, procuring this pre-organized building block dramatically reduces reaction times and improves overall process yield.

Amine Stability and Handling: Salt vs. Free Base Form

For industrial procurement, 2-(4-fluorophenyl)-2-methylpropan-1-amine is frequently handled as a hydrochloride salt to mitigate the inherent instability of the free base. Primary amines with high lipophilicity are prone to atmospheric oxidation and rapid carbon dioxide absorption, forming problematic carbamate impurities. Procuring the HCl salt form ensures >99% purity retention over extended storage periods, whereas the liquid free base exhibits significant degradation and discoloration within weeks of air exposure [1].

Evidence DimensionStorage stability and carbamate formation rate
Target Compound DataHCl salt form (>99% purity retention at 24 months)
Comparator Or BaselineFree base form (rapid carbamate formation upon air exposure)
Quantified DifferenceNear-zero degradation in salt form vs. significant impurity accumulation in free base
ConditionsAmbient storage conditions (25°C, 60% RH)

Procurement teams must specify the hydrochloride salt form to ensure batch-to-batch reproducibility and eliminate the need for pre-reaction purification.

Synthesis of Metabolically Stable CNS Therapeutics

Due to its dual blockade of benzylic and para-aromatic oxidation, this compound is an ideal precursor for central nervous system (CNS) drugs. The increased lipophilicity provided by the fluorine and methyl groups also enhances blood-brain barrier (BBB) penetration, making it superior to standard phenethylamines in neurological drug design [1].

Precursor for Sterically Hindered Heterocycles

The pronounced Thorpe-Ingold effect induced by the beta-gem-dimethyl group makes this amine highly valuable in the synthesis of tetrahydroisoquinoline derivatives and complex sterically hindered amides. It ensures high-yielding cyclization reactions under milder conditions, reducing energy costs and side-product formation in industrial scale-up [2].

Development of Agrochemical Active Ingredients

In the agrochemical sector, resistance to environmental and enzymatic degradation is critical. The robust C-F and sterically shielded C-C bonds in 2-(4-fluorophenyl)-2-methylpropan-1-amine provide an excellent scaffold for developing next-generation herbicides or fungicides that require prolonged field stability and specific target binding [3].

XLogP3

2.2

Dates

Last modified: 08-19-2023

Explore Compound Types